Sodium 2-chlorobenzoate
Description
Sodium 2-chlorobenzoate (CAS: 17264-74-3, molecular formula: C₇H₄ClNaO₂) is the sodium salt of 2-chlorobenzoic acid, characterized by a chlorine substituent at the ortho position of the benzene ring. It has a molecular weight of 178.55 g/mol and is commonly used in pharmaceutical and chemical research . Key identifiers include EINECS 241-297-9, ChemSpider ID 2283208, and synonyms such as o-chlorobenzoic acid sodium salt and benzoic acid, 2-chloro-, sodium salt (1:1) .
The compound is commercially available with a purity of ≥98% and is typically stored under controlled laboratory conditions .
Properties
IUPAC Name |
sodium;2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLSABVGUWNJKD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169361 | |
| Record name | Sodium o-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17264-74-3 | |
| Record name | Sodium o-chlorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium o-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-CHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q884Z4ERN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Stoichiometry and Conditions
The neutralization follows the equation:
In industrial settings, this is typically conducted in aqueous media at 60–80°C to enhance reaction kinetics. Patent CN110002989B demonstrates that 2-chlorobenzoic acid precursors synthesized via N-bromosuccinimide (NBS) bromination in sulfuric acid achieve 99.6% purity after recrystallization, making them ideal for neutralization.
Process Optimization
Key parameters include:
-
Molar ratio : A 1:1 acid-to-NaOH ratio minimizes unreacted starting material.
-
Temperature : Elevated temperatures (70–80°C) reduce reaction time to <30 minutes.
-
Concentration : 15–20% w/v aqueous solutions prevent premature crystallization.
Post-neutralization, the solution is concentrated under vacuum and cooled to 10–15°C to precipitate this compound. Filtration and drying at 50–60°C yield a white crystalline solid with ≤0.5% residual moisture.
Synthesis via Sulfonation of o-Chlorobenzaldehyde
An alternative industrial method involves the sulfonation of o-chlorobenzaldehyde to produce 2-chlorobenzoic acid, which is subsequently neutralized. This two-step process, detailed in patent CN104262208A, integrates waste recovery and reduces environmental impact.
Sulfonation Reaction Mechanism
o-Chlorobenzaldehyde reacts with sodium sulfite in the presence of polyethylene glycol (PEG) surfactants under high-temperature sealed conditions (160–210°C):
The surfactant catalyzes sulfonation while suppressing side reactions, achieving 85–90% conversion efficiency.
Acidification and Neutralization
The crude 2-chlorobenzoic acid is isolated via acidification (pH ≤3) of the reaction mother liquor, followed by heating to 100–105°C to dissolve impurities. Cooling to 20–25°C precipitates high-purity acid (99.5–99.6%), which is then neutralized with NaOH as described in Section 1.
Table 1: Performance Metrics for Sulfonation-Neutralization Route
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 160–210°C | |
| Yield of Acid | 84–90% | |
| Purity of Acid (HPLC) | 99.5–99.6% | |
| Neutralization Efficiency | 98–99% |
Purification and Crystallization Techniques
Both synthesis routes necessitate rigorous purification to meet pharmaceutical-grade standards.
Solvent Recrystallization
Patent CN110002989B highlights methanol-water (1:1.5 v/v) as an optimal recrystallization solvent system, reducing 4-bromo-2-chlorobenzoic acid impurities to <0.1%. For the sulfonation route, ethanol or acetic acid-water mixtures are preferred, yielding crystals with uniform particle size (50–100 µm).
Waste Minimization Strategies
The sulfonation process recycles mother liquor from the this compound crystallization step, reducing organic wastewater load by 40–50%.
Analytical Characterization
Accurate quantification of this compound relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column with UV detection at 254 nm resolves this compound from common impurities like 4-chlorobenzoic acid (retention time difference: 1.2 min).
Industrial Applications and Scale-Up Considerations
This compound’s primary use lies in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. Patent CN104262208A demonstrates scalable production with batch sizes exceeding 2,000 kg, emphasizing:
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form 2-chlorobenzoic acid or other oxidized products.
Reduction Reactions: this compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted benzoates.
Oxidation Reactions: 2-chlorobenzoic acid.
Reduction Reactions: Reduced forms of the benzoate.
Scientific Research Applications
Sodium 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability in different environments .
Comparison with Similar Compounds
Structural and Functional Analogues
Sodium 2-chlorobenzoate belongs to the halogenated benzoate family. Key analogues include:
Positional Isomers: 3-Chlorobenzoate and 4-Chlorobenzoate
- 3-Chlorobenzoate (3-CB): The meta-chloro isomer exhibits distinct microbial utilization patterns.
- 4-Chlorobenzoate (4-CB) : This para-substituted isomer is less common in biodegradation pathways but shares similar solubility properties.
Halogenated Derivatives
- Sodium 2-chloro-5-fluorobenzoate : Incorporates both chlorine and fluorine substituents. The electron-withdrawing fluorine at the para position enhances acidity compared to 2-chlorobenzoate, making it more reactive in nucleophilic substitutions .
- Methyl 2-chlorobenzoate (M2CB) : An ester derivative used in electrophilic substitution studies. M2CB’s reactivity is influenced by the chlorine atom’s electron-withdrawing effect, which directs incoming groups to specific positions on the aromatic ring .
Nitro-Substituted Analogues
- 2-Nitrobenzoate (2-NBA) : Unlike 2-chlorobenzoate, 2-NBA acts as a bioreporter inducer in bacterial systems (e.g., Pseudomonas). Structural specificity is critical here: 3-nitrobenzoate and 4-nitrobenzoate fail to trigger similar responses .
Table 1: Key Properties of this compound and Analogues
Research Findings and Functional Differences
Biodegradation and Microbial Interactions
- 2-Chlorobenzoate : Degraded via 2-chlorobenzoate 1,2-dioxygenase in Pseudomonas cepacia and other bacteria, releasing chloride ions during catabolism . This pathway is absent in 3-CB degradation, which accumulates in anaerobic environments .
Pharmaceutical Potential
- Metal Complexes : Co(II) and Zn(II) complexes with 2-chlorobenzoate ligands show promise in antiviral drug development, leveraging the ligand’s ability to stabilize metal centers .
Biological Activity
Sodium 2-chlorobenzoate (C7H4ClNaO2) is an organic compound that has garnered attention for its potential biological activities. As the sodium salt of 2-chlorobenzoic acid, it is utilized in various chemical applications, particularly in research and industrial settings. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
This compound is synthesized through the neutralization of 2-chlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2-chlorobenzoic acid in water, followed by the gradual addition of sodium hydroxide until neutral pH is achieved. The resulting solution is evaporated to yield the solid compound.
The biological activity of this compound can be attributed to its interactions with various biomolecules. It can act as a nucleophile or electrophile depending on the reaction conditions, participating in hydrogen bonding and other non-covalent interactions. These interactions may influence its reactivity and stability in biological environments.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : this compound has been studied for its antimicrobial effects against various bacterial strains. Its structure allows it to disrupt bacterial cell membranes, leading to cell lysis.
- Potential Antiviral Activity : Recent studies have explored its effectiveness against SARS-CoV-2 enzymes using molecular docking methods, showing promising binding affinity with a score of -8.0 kcal/mol .
- Impact on Cognitive Functions : Although primarily studied in the context of sodium benzoate, related compounds have shown potential in improving cognitive functions among patients with dementia . This suggests a possible therapeutic avenue for this compound as well.
Case Study: Antiviral Properties
A study investigated the use of this compound in synthesizing metal complexes that exhibited antiviral properties against SARS-CoV-2. The complexes were characterized using X-ray diffraction and showed significant binding capabilities to viral proteins, indicating potential as therapeutic agents .
Table: Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound can be compared with other chlorobenzoates regarding their biological activities:
| Compound | Structure | Notable Activity |
|---|---|---|
| Sodium Benzoate | C7H5NaO2 | Used as a food preservative; mild antimicrobial properties |
| Sodium 3-Chlorobenzoate | C7H4ClNaO2 | Similar reactivity; less studied for biological activity |
| Sodium 4-Chlorobenzoate | C7H4ClNaO2 | Similar structure; potential for different reactivity |
The ortho position of the chlorine atom in this compound enhances its reactivity compared to its meta and para counterparts, which may influence its interaction with biological targets.
Q & A
Q. What are the standard synthesis protocols for Sodium 2-chlorobenzoate, and how can purity be optimized?
this compound is synthesized via neutralization of 2-chlorobenzoic acid with sodium hydroxide. A catalytic method using SBA-Pr-NH₂ (a mesoporous silica-based catalyst) can enhance reaction efficiency, as demonstrated in the synthesis of related esters like prop-2-ynyl 2-chlorobenzoate . Post-synthesis, purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization by FT-IR or NMR ensures ≥98% purity, as reported for similar benzoate derivatives .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used for quantification. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity. Calibration curves using certified reference materials (CRMs) are critical to minimize matrix interference .
Q. How should this compound be handled safely in laboratory settings?
Refer to safety data sheets (SDS) for halogenated benzoates, which recommend using nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in microbial degradation pathways?
- Enzyme Identification : Use metagenomic sequencing to identify key enzymes like 2-chlorobenzoate 1,2-dioxygenase (EC 1.14.12.13), which requires Fe²⁺ as a cofactor .
- Activity Assays : Monitor degradation via UV-Vis spectroscopy by tracking absorbance changes at 340 nm (NADH oxidation) .
- Control Variables : Exclude inhibitory metal ions (e.g., Cu²⁺ or Zn²⁺) that reduce enzymatic activity by >40% .
Q. How can contradictory data on this compound’s stability under varying pH be resolved?
Contradictions often arise from hydrolysis kinetics differences. Design experiments to:
- Simulate Conditions : Use buffered solutions (pH 2–12) and track degradation via HPLC.
- Identify Byproducts : Mass spectrometry can detect intermediates like 2-chlorophenol, which forms under acidic conditions .
- Validate with Controls : Compare results against sodium benzoate hydrolysis rates to isolate chlorine’s electronic effects .
Q. What methodologies are effective for studying this compound’s interaction with transition metals in environmental systems?
- Spectroscopic Analysis : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination.
- Thermodynamic Modeling : Apply density functional theory (DFT) to predict binding affinities with Fe²⁺ or Cu²⁺, which influence bioavailability in soil .
- Microcosm Studies : Incubate soil samples spiked with this compound and ICP-MS to quantify metal mobilization .
Data Analysis and Interpretation
Q. How should researchers address variability in enzymatic degradation rates of this compound across studies?
- Meta-Analysis : Aggregate data from studies using platforms like Web of Science or SciFinder, filtering by enzyme source (e.g., Pseudomonas strains) .
- Standardize Units : Normalize activity rates to protein concentration (Bradford assay) and temperature (Q₁₀ correction) .
Q. What strategies validate the environmental relevance of lab-scale this compound degradation studies?
- Field Correlation : Compare lab kinetic constants (e.g., kcat) with in situ microcosm data.
- Community Analysis : Use 16S rRNA sequencing to confirm the presence of degraders like Burkholderia or Cupriavidus in contaminated sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
